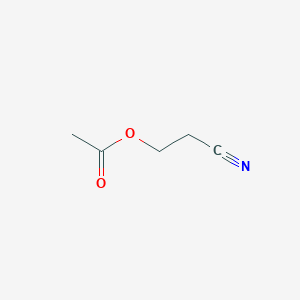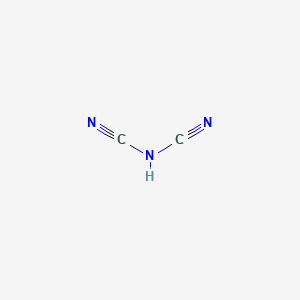
N,N-Dimethylaminomethylferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine; iron(2+) is a complex organometallic compound This compound features a unique structure where iron(2+) is coordinated with cyclopenta-1,3-diene and 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylaminomethylferrocene typically involves the reaction of cyclopenta-1,3-diene with 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine in the presence of an iron(2+) salt. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron(2+) ion. The reaction conditions often include:
- Solvent: Anhydrous tetrahydrofuran or diethyl ether
- Temperature: Room temperature to reflux
- Inert atmosphere: Nitrogen or argon gas
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine; iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands in the compound can be substituted with other ligands through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; room temperature to reflux.
Substitution: Ligand exchange reactions using phosphines, amines, or other ligands; inert atmosphere; room temperature to reflux.
Major Products Formed
Oxidation: Formation of iron(3+) complexes with modified ligands.
Reduction: Regeneration of the iron(2+) complex.
Substitution: Formation of new organometallic complexes with different ligands.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine; iron(2+) has several scientific research applications:
Catalysis: Used as a catalyst in various organic transformations, including hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Employed in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: Utilized in the production of fine chemicals and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism of action of N,N-Dimethylaminomethylferrocene involves the coordination of the iron(2+) center with the ligands. This coordination alters the electronic properties of the iron center, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)cyclopropyl; iron
- Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N-(2-diphenylphosphinophenyl)methanimine; iron(2+)
- Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)ethylbenzene; dichlorozirconium
Uniqueness
Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine; iron(2+) is unique due to its specific ligand coordination, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and as a precursor for synthesizing other complex organometallic compounds.
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C5H5.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h3-6H,7H2,1-2H3;1-5H;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNRMKSXGICTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FeN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271-86-9 |
Source


|
| Record name | N,N-Dimethylaminomethylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1271-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-cyclobutyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8802363.png)





![5-Fluoro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B8802400.png)






